molecular formula C13H16N4O2S B1683532 YUKA1 CAS No. 708991-09-7

YUKA1

Cat. No.: B1683532
CAS No.: 708991-09-7
M. Wt: 292.36 g/mol
InChI Key: NHJCZZWENDYDEP-UHFFFAOYSA-N
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Description

YUKA1 is a potent and cell-permeable inhibitor of lysine demethylase 5A (KDM5A), a histone lysine demethylase. It has shown significant potential in increasing levels of trimethylated lysine 4 on histone H3 (H3K4me3) in human cells, which is associated with anti-cancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

YUKA1 is synthesized through a series of chemical reactions involving the formation of a 3-thio-1,2,4-triazole core. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

YUKA1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Mechanism of Action

YUKA1 exerts its effects by specifically inhibiting lysine demethylase 5A. This enzyme is responsible for removing methyl groups from lysine 4 on histone H3. By inhibiting this enzyme, this compound increases the levels of trimethylated lysine 4 on histone H3, leading to changes in gene expression that can inhibit cancer cell proliferation and drug resistance .

Properties

IUPAC Name

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCZZWENDYDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326169
Record name 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708991-09-7
Record name 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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